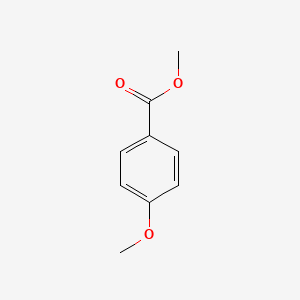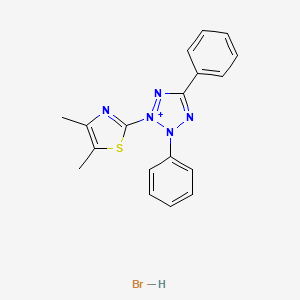
噻唑蓝
概述
描述
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物,通常称为 MTT,是一种黄色四唑化合物。它广泛应用于生物学和化学研究,特别是在细胞活力测定中。该化合物被代谢活跃的细胞还原为甲臜,一种紫色产物,使其成为评估细胞代谢活性的宝贵工具。
科学研究应用
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物广泛用于科学研究,应用于各种用途:
细胞活力测定: 它是比色测定中用于评估细胞活力、增殖和细胞毒性的关键试剂。
药物筛选: 它用于评估潜在药物和有毒物质对细胞培养的细胞毒性作用.
癌症研究: 该化合物用于研究抗癌剂对细胞活力和增殖的影响.
生化研究: 它用于研究细胞代谢活性以及各种治疗对细胞代谢的影响.
体内
Thiazolyl blue has been used in a variety of in vivo studies, including studies of gene expression, cell signaling, and enzyme activity. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins on animals.
体外
Thiazolyl blue is widely used in in vitro studies, including ELISA and Western blotting. It is also used to measure the activity of enzymes, proteins, and other molecules. Thiazolyl blue is used in cell-based assays, such as fluorescence microscopy, to measure the activity of proteins and other molecules.
作用机制
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物的作用机制涉及通过细胞氧化还原酶将其还原为甲臜。这种还原过程依赖于 NADPH 或 NADH 作为电子供体。 甲臜产物在细胞内积累,并通过分光光度法测量其浓度以评估细胞活力和代谢活性 .
生物活性
Thiazolyl blue has been shown to have a variety of biological activities, including antibacterial and antifungal activity. The dye has also been shown to have antiviral and anti-inflammatory activity.
Biochemical and Physiological Effects
Thiazolyl blue has been shown to have a variety of biochemical and physiological effects. The dye has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
Thiazolyl blue has several advantages for lab experiments. The dye is non-toxic, water-soluble, and stable in a variety of pH levels and temperatures. The dye is also inexpensive and easy to use. However, the dye has a limited shelf life, and it is not suitable for long-term storage.
未来方向
Thiazolyl blue has a wide range of potential future applications. The dye could be used to study gene expression, cell signaling, and enzyme activity in both in vivo and in vitro studies. The dye could also be used to study the effects of drugs and environmental toxins on animals. Thiazolyl blue could also be used to study the effects of drugs on the expression of genes and the modulation of cell signaling pathways. Additionally, the dye could be used to study the effects of drugs on the activity of enzymes, proteins, and other molecules. Finally, the dye could be used to study the effects of drugs on the development of diseases, such as cancer and Alzheimer’s disease.
安全和危害
生化分析
Biochemical Properties
Thiazolyl Blue plays a significant role in biochemical reactions. It is reduced by mitochondrial dehydrogenases of living cells to form a dark blue, water-insoluble formazan . This reduction process involves enzymes and proteins within the cell, particularly those located in the mitochondria . The nature of these interactions is primarily reductive, with Thiazolyl Blue serving as an electron acceptor .
Cellular Effects
Thiazolyl Blue has profound effects on various types of cells and cellular processes. It is used as an indicator of cell viability and proliferation . The reduction of Thiazolyl Blue to formazan is an indication of metabolic activity within the cell, which can be used to assess cell function .
Molecular Mechanism
The mechanism of action of Thiazolyl Blue at the molecular level involves its reduction by mitochondrial dehydrogenases. This process results in the formation of a dark blue, water-insoluble formazan . The intensity of the resulting color can be measured colorimetrically at 570 nm, providing a quantitative measure of cellular metabolic activity .
Temporal Effects in Laboratory Settings
Over time, Thiazolyl Blue continues to interact with the metabolic processes within cells. The product’s stability and degradation over time are factors that can influence the results of experiments using this compound
Metabolic Pathways
Thiazolyl Blue is involved in the metabolic pathways related to the mitochondrial dehydrogenase activity. It serves as an electron acceptor in these pathways
Transport and Distribution
Thiazolyl Blue, due to its positive charge, can pass through cell membranes and is transported to the mitochondria where it is reduced to formazan . The distribution of Thiazolyl Blue within cells and tissues is therefore largely determined by the presence and activity of mitochondrial dehydrogenases .
Subcellular Localization
The subcellular localization of Thiazolyl Blue is primarily within the mitochondria of cells . This localization is due to the compound’s interaction with mitochondrial dehydrogenases, which reduce the Thiazolyl Blue to formazan . The activity or function of Thiazolyl Blue is thus closely tied to its subcellular localization within the mitochondria .
准备方法
合成路线和反应条件
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物的合成涉及 2,5-二苯基四唑氯化物与 4,5-二甲基噻唑的反应。该反应通常在水性介质中于受控温度和 pH 条件下进行。 然后通过重结晶或色谱技术纯化产物 .
工业生产方法
在工业环境中,3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统以确保高产率和纯度。 实施质量控制措施以监测最终产品的稳定性和质量 .
化学反应分析
反应类型
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物会发生还原反应,在该反应中,它被细胞氧化还原酶转化为甲臜。 这种还原作用是由烟酰胺腺嘌呤二核苷酸磷酸 (NADPH) 或烟酰胺腺嘌呤二核苷酸 (NADH) 作为电子供体促进的 .
常用试剂和条件
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物还原为甲臜通常在磷酸盐缓冲盐水 (PBS) 中,并在生理条件下 (37°C,pH 7.4) 进行。 反应通常在含有胎牛血清和其他营养物质的细胞培养基中进行 .
形成的主要产物
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物还原形成的主要产物是甲臜,一种紫色化合物。 紫色强度的深浅与测定中存在的活的、代谢活跃的细胞数量成正比 .
相似化合物的比较
3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物经常与其他用于细胞活力测定的四唑盐进行比较,例如:
XTT (2,3-双(2-甲氧基-4-硝基-5-磺酰苯基)-2H-四唑-5-甲酰胺): XTT 被还原为水溶性甲臜产物,与 3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物相比,具有更高的灵敏度和更宽的动态范围.
MTS (3-(4,5-二甲基噻唑-2-基)-5-(3-羧甲氧基苯基)-2-(4-磺酰苯基)-2H-四唑): MTS 产生一种可溶于磷酸盐缓冲盐水的甲臜产物,简化了测定程序.
WST-1 (水溶性四唑盐-1): WST-1 通过质膜电子传递在细胞外被还原,避免了溶解步骤的需要.
这些化合物中的每一种都具有独特的特性,使其适合于特定的应用,但 3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物仍然是细胞活力测定中广泛使用且可靠的试剂。
属性
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSAVLVSZKNRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-93-5 (parent) | |
| Record name | Thiazolyl blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60889338 | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline] | |
| Record name | Thiazolyl blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.11X10-11 mm Hg at 25 °C /Estimated/ | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow powder | |
CAS No. |
298-93-1 | |
| Record name | [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolyl blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolyl blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 298-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLYL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195 °C (decomposes) | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , ] Thiazolyl blue acts as an artificial electron acceptor. Viable cells, with active metabolism, contain NAD(P)H-dependent oxidoreductases, particularly in their mitochondria. These enzymes can reduce the yellow, water-soluble thiazolyl blue (MTT) into a purple, water-insoluble formazan crystal. This formazan product can then be solubilized using organic solvents like dimethyl sulfoxide (DMSO) and quantified spectrophotometrically. The intensity of the resulting purple color is directly proportional to the number of viable cells, serving as a reliable indicator of cell viability and metabolic activity. You can find more information on this assay in the paper titled "A comparison of Thiazolyl blue (MTT) versus Sulforhodamine B (SRB) assay in assessment of antiproliferation effect of bromelain on 4T1, AGS and PC3 cancer cell lines." []
A: [, ] The reduction of MTT to formazan predominantly occurs in the mitochondria due to the high concentration of NAD(P)H-dependent oxidoreductases present within this organelle. This reduction process is indicative of active cellular respiration occurring in the mitochondria, a key marker of viable and metabolically active cells. Therefore, the MTT assay is often used as an indirect measure of mitochondrial function. Studies like "Neuroprotective effects of mitoquinone and oleandrin on Parkinson's disease model in zebrafish" have demonstrated the link between MTT reduction and mitochondrial function in the context of neuroprotection. []
A: [, ] The molecular formula of thiazolyl blue is C18H16BrN5S. It has a molecular weight of 414.32 g/mol. Details about its use in dehydrogenase assays can be found in the paper "A new assay for diaphorase activity in reagent formulations, based on the reduction of thiazolyl blue." []
A: [, ] Thiazolyl blue is widely used to detect dehydrogenase activity, particularly in enzyme assays. Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a molecule. In the presence of a suitable electron carrier like NADH, the enzyme diaphorase can transfer electrons to thiazolyl blue, leading to its reduction to formazan. This color change forms the basis for measuring diaphorase activity, as described in "A new assay for diaphorase activity in reagent formulations, based on the reduction of thiazolyl blue." []
A: [, ] Yes, computational methods like density functional theory (DFT) have been used to model the interaction of thiazolyl blue with various metal ions. This information is crucial for understanding its complex formation and extraction behavior in analytical chemistry applications. Studies such as "Complex Formation in a Liquid-Liquid Extraction System Containing Vanadium(IV/V), 2,3-Dihydroxynaphtahlene and Thiazolyl Blue" have employed DFT calculations to elucidate the structure and stability of these complexes. []
A: [, ] While thiazolyl blue is widely used, research has explored modifications to improve its solubility or sensitivity. For example, the replacement of the tetrazole ring with other heterocycles or modifications to the phenyl substituents could potentially alter its redox potential and spectral properties. These changes could lead to the development of analogs with improved performance in specific applications.
A: [, ] Thiazolyl blue is generally stored as a powder at 2-8 °C, protected from light and moisture, to ensure its long-term stability. Stock solutions are commonly prepared in phosphate-buffered saline (PBS) or other suitable buffers and should be stored similarly to minimize degradation.
A: [, , , ] The MTT assay, due to its ability to reflect cell viability and metabolic activity, finds diverse applications beyond cancer research. It's invaluable in:
A: [, , ] Yes, several alternatives to the MTT assay are available, each with advantages and disadvantages:
A: [, ] Thiazolyl blue was introduced as a reagent for biochemical assays in the 1950s. Its use in assessing cell viability, through the MTT assay, was pioneered by Mosmann in 1983. Since then, the MTT assay has become one of the most widely used methods for measuring cell viability and proliferation in various research fields.
A: [, , , ] The diverse applications of thiazolyl blue, spanning cell biology, biochemistry, toxicology, and material science, have fueled interdisciplinary research efforts. For instance:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




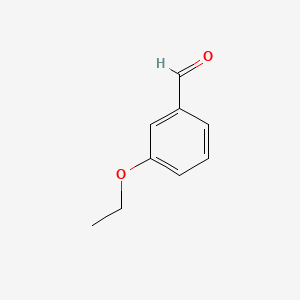
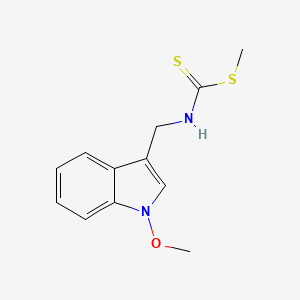
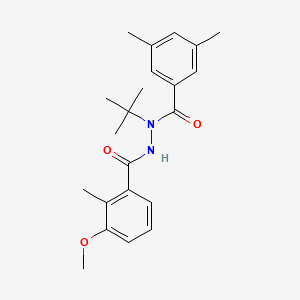
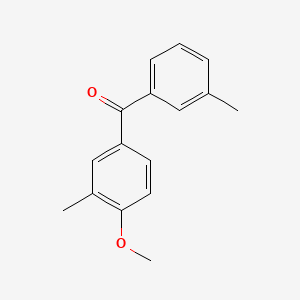
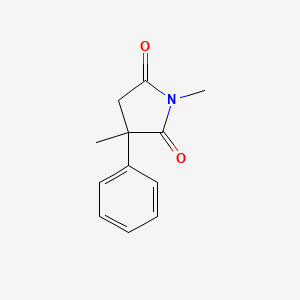
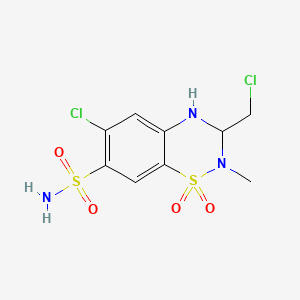
![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)
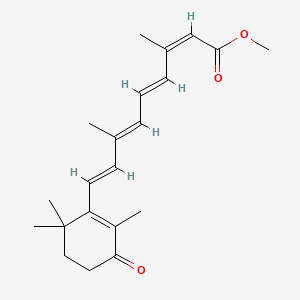
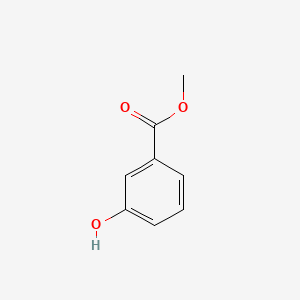
![(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid](/img/structure/B1676426.png)
